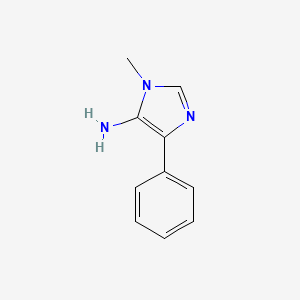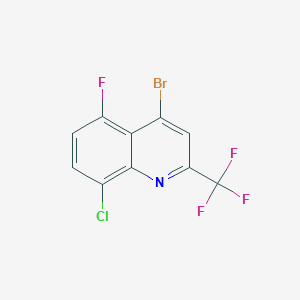
4-Bromo-8-chloro-5-fluoro-2-(trifluoromethyl)quinoline
Overview
Description
4-Bromo-8-chloro-5-fluoro-2-(trifluoromethyl)quinoline , also known by its chemical formula C10H3BrClF4N , is a synthetic organic compound. It falls within the quinoline class of heterocyclic aromatic compounds. The compound’s molecular weight is approximately 328.49 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Bromo-8-chloro-5-fluoro-2-(trifluoromethyl)quinoline consists of a quinoline ring with substituents at specific positions. The bromine, chlorine, and fluorine atoms are strategically placed to confer specific properties and reactivity. The compound’s three-dimensional arrangement and bond angles can be explored using spectroscopic techniques such as NMR and FTIR .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Properties
Regioflexibility in Functionalization : The functionalization of halogenated quinolines, such as 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline and its analogs, has been explored, revealing that regiochemical exhaustive functionalization reactions can be achieved using trimethylsilyl entities and iodine atoms. This study demonstrated the potential for selective chemical reactions without impairing the bromine atom at the 4-position, indicating the versatility of these compounds in organic synthesis (Marull & Schlosser, 2004).
Synthesis of Quinoline Derivatives : A method for synthesizing quinoline-2-carboxylate derivatives via a rhodium-catalyzed oxidative [5+1] annulation has been developed. This methodology demonstrates the potential for creating diverse quinoline derivatives with various functional groups, indicating its applicability in pharmaceutical industry (Wang et al., 2018).
Chemical Reactions and Steric Effects
- Steric Pressure and Deprotonation : Research on the deprotonation of bromo(trifluoromethyl)quinoline and its isomers reveals insights into the steric pressure and chemical reactivity of these compounds. This research contributes to the understanding of how substituents like bromine and trifluoromethyl groups influence the reactivity of quinolines (Schlosser et al., 2006).
Applications in Organic Chemistry
- Synthesis of 4-(Trifluoromethyl)quinoline Derivatives : Studies on the synthesis of 4-(trifluoromethyl)quinoline derivatives demonstrate the ability to generate various functionalized quinolines. These findings are significant for organic chemistry, particularly in the synthesis of complex organic molecules (Lefebvre, Marull, & Schlosser, 2003).
Synthesis of Halogenated Quinolines
Halogenation of Methylquinolines : The synthesis of halogenated methylquinolines, including fluorinated variants, has been explored. This research provides a foundation for the development of new halogenated quinolines with potential applications in various fields (Tochilkin et al., 1983).
Synthesis of New Quinoline Derivatives : The creation of new quinoline derivatives with various substitutions, including fluoro, chloro, and bromo, highlights the versatility and potential applications of these compounds in medicinal chemistry and other scientific fields (Didenko et al., 2015).
properties
IUPAC Name |
4-bromo-8-chloro-5-fluoro-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3BrClF4N/c11-4-3-7(10(14,15)16)17-9-5(12)1-2-6(13)8(4)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRORRAMYBPFAQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=CC(=N2)C(F)(F)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3BrClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-8-chloro-5-fluoro-2-(trifluoromethyl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



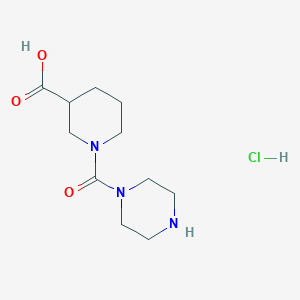
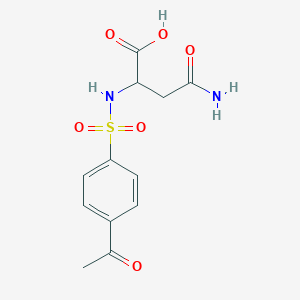
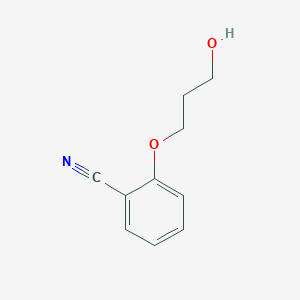
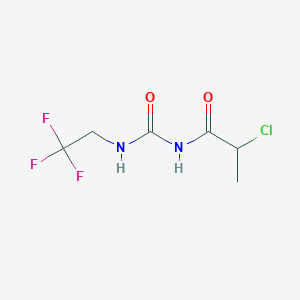
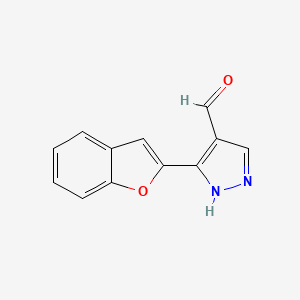
![7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1521315.png)
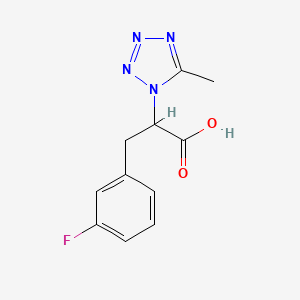
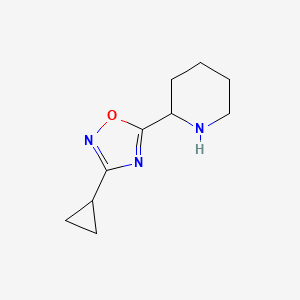
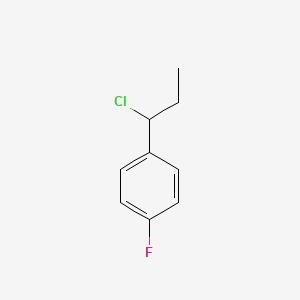
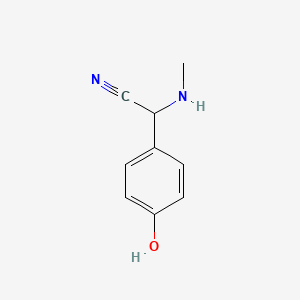
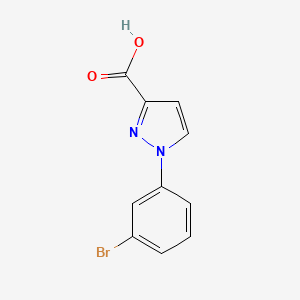
![{1-[(2-Aminophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1521324.png)
![4-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1521326.png)
